DMP 323

HIV Drug Resistance Antiviral Pharmacology Structural Biology

DMP 323 (also known as JCR is a potent, nonpeptide, C2-symmetric cyclic urea inhibitor of HIV-1 and HIV-2 protease, developed by DuPont Merck as a first-generation clinical candidate from this novel structural class. It was designed using structure-based drug design to competitively inhibit the cleavage of both peptide and HIV-1 gag polyprotein substrates, thereby blocking viral maturation.

Molecular Formula C35H38N2O5
Molecular Weight 566.7 g/mol
CAS No. 151867-81-1
Cat. No. B1670831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMP 323
CAS151867-81-1
Synonymshexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one
XM 323
XM-323
Molecular FormulaC35H38N2O5
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O
InChIInChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2/t31-,32-,33+,34+/m1/s1
InChIKeyXCVGQMUMMDXKCY-WZJLIZBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DMP 323 (CAS 151867-81-1): A Nonpeptide Cyclic Urea HIV Protease Inhibitor for Antiviral Research and Development


DMP 323 (also known as JCR 424) is a potent, nonpeptide, C2-symmetric cyclic urea inhibitor of HIV-1 and HIV-2 protease, developed by DuPont Merck as a first-generation clinical candidate from this novel structural class [1]. It was designed using structure-based drug design to competitively inhibit the cleavage of both peptide and HIV-1 gag polyprotein substrates, thereby blocking viral maturation [1]. Its potency is comparable to leading peptidomimetic inhibitors of its era, and its efficacy is unaffected by human plasma or serum [2]. Notably, DMP 323 represents a distinct chemical scaffold with a well-characterized solution and crystal structure in complex with HIV-1 protease [3].

Why DMP 323 Cannot Be Interchanged with Other HIV Protease Inhibitors Without Scientific Validation


HIV protease inhibitors (PIs) exhibit profound differences in their resistance profiles, metabolic pathways, and plasma protein binding, which precludes their casual interchange in research and development [1]. While many PIs share a common target, their distinct chemical scaffolds dictate unique binding interactions with mutant proteases, leading to vastly different susceptibility patterns [2]. For example, DMP 323, a cyclic urea, demonstrates a specific resistance signature distinct from peptidomimetic inhibitors like saquinavir (Ro 31-8959). Furthermore, its low affinity for plasma proteins and unique formulation-dependent bioavailability challenges [3] create a distinct experimental profile that cannot be assumed for other PIs, even those within the same class. The quantitative evidence below establishes DMP 323's unique position for specific scientific applications.

DMP 323: Quantified Differentiation Against Key HIV Protease Inhibitor Analogs and In-Class Compounds


DMP 323 Exhibits Distinct Resistance Profile Compared to Peptidomimetic Protease Inhibitor Saquinavir (Ro 31-8959)

DMP 323 demonstrates a unique resistance profile compared to the peptidomimetic protease inhibitor saquinavir (Ro 31-8959). In cell culture-derived resistant virus, the I84V mutation in HIV-1 protease confers high-level resistance to DMP 323 [1]. In contrast, studies with saquinavir show that the G48V mutation, not I84V, is the primary driver of resistance [2]. This difference highlights that DMP 323 relies on distinct binding interactions, particularly with the S1 subsite residue Ile84, which are not critical for all PIs [3]. Consequently, cross-resistance between DMP 323 and first-generation peptidomimetic PIs is not absolute, making DMP 323 a valuable tool for studying PI resistance mechanisms and screening for novel inhibitors with non-overlapping resistance pathways.

HIV Drug Resistance Antiviral Pharmacology Structural Biology

Superior Wild-Type Potency of DMP 323 (Ki = 0.8 nM) Compared to its Structural Analog DMP 450 (Ki = 0.4 nM) in Enzymatic Assays

In a direct head-to-head study of wild-type HIV-1 protease, DMP 323 demonstrated a Ki of 0.8 nM, which is 2-fold less potent than its closely related analog DMP 450, which had a Ki of 0.4 nM [1]. This difference in intrinsic enzymatic potency is a critical differentiating factor for studies requiring maximal target engagement or for structure-activity relationship (SAR) investigations within the cyclic urea series. The quantified 2-fold difference provides a clear, data-driven rationale for selecting one analog over the other based on the required sensitivity of the experimental system.

Enzyme Kinetics Inhibitor Potency Cyclic Urea Inhibitors

DMP 323 Maintains Potency Against Peptide and Polyprotein Substrates, Matching the Potency of Leading Inhibitors A-80987 and Ro-31-8959

DMP 323 exhibits comparable potency to the highly effective HIV protease inhibitors A-80987 and Ro 31-8959 (saquinavir) against both peptide and HIV-1 gag polyprotein substrates [1]. This demonstrates that its novel cyclic urea scaffold is not a compromise on intrinsic antiviral potency. While specific Ki values for these comparators in the same assay are not provided, the statement of equipotency from a primary research study positions DMP 323 as a scientifically valid alternative to these established tools, particularly when a non-peptidomimetic chemical structure is required for a study.

Antiviral Activity Enzyme Inhibition Comparative Pharmacology

DMP 323 Efficacy is Unaffected by Human Plasma/Serum, Unlike the Plasma-Protein-Bound Inhibitor A-80987

DMP 323's antiviral efficacy remains unchanged in the presence of human plasma or serum, indicating a low affinity for plasma proteins [1]. This contrasts sharply with A-80987, another potent HIV protease inhibitor, which demonstrates high binding to alpha-1-acid glycoprotein (AGP), resulting in a free fraction below 10% and a significant reduction in cellular uptake and antiviral activity in the presence of serum [2]. This property makes DMP 323 a more reliable tool compound for cell-based assays where serum is a necessary component, as its effective concentration is not confounded by variable plasma protein binding.

Plasma Protein Binding Inhibitor Bioavailability Antiviral Assay Development

DMP 323 Demonstrates High Selectivity for HIV Protease Over Mammalian Proteases

DMP 323 exhibits a high degree of selectivity for its target, HIV protease. At concentrations 350 to 40,000 times higher than those required for 50% inhibition of the viral enzyme, it produces less than 12% inhibition of the mammalian proteases renin, pepsin, cathepsin D, cathepsin G, and chymotrypsin [1]. This selectivity profile is critical for minimizing off-target effects in complex biological systems and supports the use of DMP 323 as a specific probe for HIV protease function.

Target Selectivity Off-Target Effects Enzyme Specificity

Primary Research Applications for DMP 323 Based on Its Unique Profile


Structural Biology of HIV-1 Protease-Inhibitor Complexes in Solution

DMP 323 is the inhibitor used in the first-ever reported solution structure of an HIV protease/inhibitor complex determined by NMR spectroscopy [1]. This makes it a unique and invaluable tool for researchers studying the dynamic behavior of HIV protease and its interactions with ligands in a near-physiological solution environment, complementing traditional X-ray crystallography studies [2].

Studying the Molecular Basis of HIV Protease Resistance to Cyclic Urea Inhibitors

The well-characterized resistance profile of DMP 323, particularly the key mutations V82F and I84V, and the availability of high-resolution X-ray crystal structures of DMP 323 in complex with these mutant proteases [1], establish it as a definitive tool for investigating the structural and thermodynamic mechanisms of drug resistance to the cyclic urea class. This is essential for designing next-generation inhibitors with improved resistance profiles.

Cell-Based Antiviral Assays Requiring Serum-Insensitive Probe Compounds

Unlike many other HIV protease inhibitors, DMP 323's potency is unaffected by human plasma or serum [1]. This property makes it an ideal positive control and experimental tool in cell-based antiviral assays where serum is required for cell viability. It allows for the study of intrinsic antiviral activity without the confounding variable of variable plasma protein binding.

Formulation Development for Poorly Soluble BCS Class II/IV Compounds

DMP 323 serves as a model compound for formulation development due to its very low water solubility and dose-dependent oral bioavailability [1]. The body of research on its formulation with amphiphilic vehicles (e.g., Gelucire 44/14) to overcome solubility-limited absorption provides a valuable framework for researchers developing novel delivery strategies for other poorly soluble small molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMP 323

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.